molecular formula C17H10ClF8N5O B11089569 6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B11089569
M. Wt: 487.7 g/mol
InChI Key: UHBBTOGQNNXWJG-UHFFFAOYSA-N
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Description

6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes multiple fluorine atoms, a chloro group, and a cyano group. These features make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves several steps. The synthetic route typically starts with the preparation of the pyrazolopyridine core, followed by the introduction of the chloro(difluoro)methoxyphenyl group, and finally, the addition of the cyano group. The reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile include other pyrazolopyridine derivatives with different substituents. These compounds share a similar core structure but differ in the nature and position of the substituents. The uniqueness of this compound lies in its specific combination of fluorine, chloro, and cyano groups, which confer distinct chemical and biological properties.

Some similar compounds include:

  • 6-amino-1-{4-[methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • 6-amino-1-{4-[chloro]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Properties

Molecular Formula

C17H10ClF8N5O

Molecular Weight

487.7 g/mol

IUPAC Name

6-amino-1-[4-[chloro(difluoro)methoxy]phenyl]-3-methyl-4,4-bis(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C17H10ClF8N5O/c1-7-11-13(31(30-7)8-2-4-9(5-3-8)32-17(18,25)26)29-12(28)10(6-27)14(11,15(19,20)21)16(22,23)24/h2-5,29H,28H2,1H3

InChI Key

UHBBTOGQNNXWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(N2)N)C#N)(C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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